Ethyl 2-(3,5-dichloropyridin-4-yl)acetate
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Overview
Description
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloropyridin-4-yl)acetate typically involves the esterification of 3,5-dichloropyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dichloropyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridin-4-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dichloropyridin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate
- 3,5-Dichloropyridine-4-carboxylic acid
- 3,5-Dichloropyridin-4-ylmethanol
Uniqueness
Ethyl 2-(3,5-dichloropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme inhibition.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
KLVOLGVNVWNTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1Cl)Cl |
Origin of Product |
United States |
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